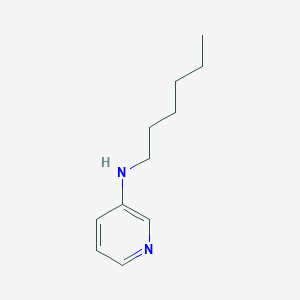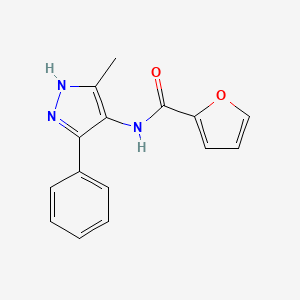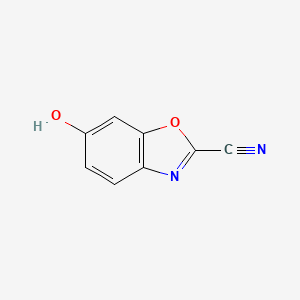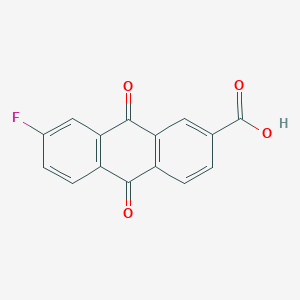
2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide is an organic compound with a unique structure that combines an enone moiety with an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide typically involves the reaction of 2-but-3-en-2-ol with N-methoxy-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the enone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated amides or alcohols.
Substitution: The enone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Saturated amides or alcohols.
Substitution: Various substituted amides or enones.
Aplicaciones Científicas De Investigación
2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide involves its interaction with various molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects. The amide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
N-methoxy-N-methylacetamide: A simpler analog without the enone moiety.
2-but-3-en-2-ol: The alcohol precursor used in the synthesis of 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide.
N-methylacetamide: Another related compound with a simpler structure.
Uniqueness: this compound is unique due to the presence of both the enone and amide functionalities in a single molecule
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C8H15NO3/c1-5-7(2)12-6-8(10)9(3)11-4/h5,7H,1,6H2,2-4H3 |
Clave InChI |
HYAQXXQJUFUJOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)OCC(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















